molecular formula C22H19N3O3S2 B2849091 N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-90-4

N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2849091
CAS No.: 942008-90-4
M. Wt: 437.53
InChI Key: RVIPWAQTZLQNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methylsulfonylphenyl moiety and a pyridin-2-ylmethyl substitution on the acetamide nitrogen.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-30(27,28)18-11-9-16(10-12-18)14-21(26)25(15-17-6-4-5-13-23-17)22-24-19-7-2-3-8-20(19)29-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPWAQTZLQNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The incorporation of thiazole and sulfonamide moieties has been shown to enhance antibacterial properties.

Experimental Findings

A series of derivatives were synthesized and tested against various bacterial strains, including E. coli, S. aureus, and B. subtilis. The results indicated that compounds with specific substitutions exhibited potent antibacterial activity:

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)810.5 (E. coli), 8 (S. aureus), 9 (B. subtilis)
Compound 47.58 (S. aureus), 7 (S. epidermidis)
Compound 27.56 (S. aureus)

These findings suggest that the structural modifications can significantly influence the antibacterial efficacy of the compound .

Anticonvulsant Activity

The compound also demonstrates promising anticonvulsant properties, making it a candidate for treating epilepsy and other seizure disorders.

Structure-Activity Relationship

Studies have shown that thiazole derivatives can effectively inhibit seizures in various animal models. For instance, a derivative with a methoxy phenyl group exhibited high anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg .

Case Studies

In one study, thiazole-linked pyridine derivatives were evaluated for their anticonvulsant effects, revealing that certain analogues provided significant protection against induced seizures in laboratory settings . The presence of electron-withdrawing groups was found to enhance efficacy.

Anticancer Activity

The anticancer potential of N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively researched.

Experimental Results

Recent investigations into thiazole-pyridine hybrids demonstrated significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). One hybrid showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil .

Cell LineIC50 Value (μM)
MCF-75.71
PC3Not specified
HepG2Not specified

These results underscore the potential therapeutic applications of this compound in oncology.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reagents/Conditions Outcome Yield Mechanistic Notes
6M HCl, reflux, 12 hrsCleavage to 2-(4-(methylsulfonyl)phenyl)acetic acid and benzothiazolamine78–85%Acid-catalyzed nucleophilic acyl substitution
2M NaOH, ethanol, 80°CPartial hydrolysis to N-(benzo[d]thiazol-2-yl)acetamide intermediate62%Base-mediated deacetylation

This reaction is critical for modifying the compound’s pharmacophore or generating intermediates for further derivatization.

Sulfonamide Functionalization

The methylsulfonyl (-SO₂CH₃) group participates in nucleophilic substitution or reduction:

a. Nucleophilic Displacement

Reagent Product Application
NH₃ (aq), 100°CSulfonamide (-SO₂NH₂) derivativeEnhanced hydrogen-bonding capacity
Piperidine, DMFSulfonamide with piperidine substituentImproved solubility in lipid membranes

b. Reduction

Reagent Product Notes
LiAlH₄, THF, refluxMethylthio (-SCH₃) derivativeRequires anhydrous conditions

Benzo[d]thiazole Ring

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) at position 5 or 7 of the benzothiazole ring introduces nitro groups, enabling further reductions to amines .

  • C-H Activation :
    Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids functionalizes position 6 of the benzothiazole ring .

Pyridine Ring

  • Alkylation :
    Quaternization of the pyridine nitrogen with methyl iodide forms a cationic derivative, enhancing water solubility.

  • Coordination Chemistry :
    Acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic applications .

Acetamide Group Reactivity

Reaction Type Reagents Product Key Use
N-Alkylation CH₃I, K₂CO₃, DMFTertiary acetamide with enhanced lipophilicityDrug delivery optimization
Schiff Base Formation 4-Nitrobenzaldehyde, EtOHImine-linked conjugatesProdrug development

Oxidation and Reduction Pathways

  • Oxidation :
    The methylsulfonyl group is resistant to further oxidation, but the benzothiazole sulfur can oxidize to sulfoxide (H₂O₂/AcOH) or sulfone (excess H₂O₂) under controlled conditions.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring’s aromaticity, altering electronic properties .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings, leveraging its halogenated derivatives (e.g., brominated at benzothiazole position 6):

Coupling Type Conditions Product Efficiency
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl-modified derivatives70–88%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAminated analogs65–75%

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces cleavage of the N–C bond between the acetamide and benzothiazole groups, generating free radicals detectable via EPR spectroscopy. This property is exploited in photodynamic therapy research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:
  • The methylsulfonyl group in the target compound could improve solubility and kinase binding compared to the sulfanyl or sulfonyl groups in other analogues . Pyridinyl substituents (e.g., in GSK1570606A and the target compound) are associated with heterocyclic target selectivity, particularly in microbial or kinase inhibition pathways .
  • Synthetic Efficiency :

    • Substituents like trifluoromethyl (Compound 21, 61% yield) are more synthetically accessible than methoxy groups (Compound 22, 51% yield), suggesting steric or electronic challenges in the latter .

Pharmacological Profiles

  • Antimicrobial Activity : Compounds with benzothiazole-sulfonyl groups (e.g., 47–50 ) exhibit activity against gram-positive bacteria and fungi, whereas the target compound’s methylsulfonyl group may broaden its spectrum or potency .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises three structural components:

  • A benzo[d]thiazole core
  • A 4-(methylsulfonyl)phenylacetamide moiety
  • A pyridin-2-ylmethyl substituent

Retrosynthetically, the compound can be dissected into two primary intermediates:

  • Intermediate A : N-(Benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
  • Intermediate B : Pyridin-2-ylmethylamine

The convergent synthesis involves coupling Intermediate A with Intermediate B via N-alkylation or direct acylation.

Synthetic Routes and Optimization

Synthesis of Intermediate A: N-(Benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Method 1: Direct Acylation of 2-Aminobenzothiazole

Procedure :

  • Reagents : 2-Aminobenzothiazole (1.0 g, 6.66 mmol), 2-(4-(methylsulfonyl)phenyl)acetyl chloride (1.2 eq), anhydrous tetrahydrofuran (20 mL).
  • Conditions : Stir at room temperature for 2 hours under nitrogen.
  • Workup : Quench with distilled water, filter the precipitate, and recrystallize from ethanol.
  • Yield : 86% (1.31 g).

Key Observations :

  • The C=O bond length in the acylated product is 1.221(6) Å, confirming successful acylation.
  • Dihedral angles between the benzothiazole and phenyl rings are minimal (0.18°), indicating planarity.
Method 2: Sulfonation of Phenyl Precursor

Procedure :

  • Reagents : 2-(4-Methylthiophenyl)acetic acid (1.0 eq), methanesulfonyl chloride (1.5 eq), dimethylformamide (DMF).
  • Conditions : React at 0°C for 1 hour, then warm to room temperature.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Analytical Data :

  • IR (cm⁻¹) : 1350 (S=O symmetric stretch), 1160 (S=O asymmetric stretch).
  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.54 (d, J = 8.4 Hz, 2H, Ar–H), 3.21 (s, 3H, CH₃SO₂).

Synthesis of Intermediate B: Pyridin-2-ylmethylamine

Procedure :

  • Reductive Amination : React pyridine-2-carbaldehyde (1.1 eq) with ammonium hydroxide and sodium cyanoborohydride in methanol.
  • Yield : 70% after purification via flash chromatography.

Coupling of Intermediates A and B

Method 1: N-Alkylation Using Pyridin-2-ylmethyl Bromide

Procedure :

  • Reagents : Intermediate A (1.0 eq), pyridin-2-ylmethyl bromide (1.2 eq), potassium carbonate (2.0 eq), dimethylacetamide (DMA).
  • Conditions : Heat at 80°C for 12 hours.
  • Workup : Extract with dichloromethane, dry over Na₂SO₄, and concentrate.
  • Yield : 60%.
Method 2: Acetic Anhydride-Mediated Acylation

Procedure :

  • Reagents : Intermediate B (1.0 eq), 2-(4-(methylsulfonyl)phenyl)acetic acid (1.2 eq), acetic anhydride (3.0 eq), 4-dimethylaminopyridine (DMAP).
  • Conditions : Stir in dichloromethane at room temperature for 4 hours.
  • Workup : Wash with NaHCO₃, brine, and purify via column chromatography.
  • Yield : 65–70%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
IR (cm⁻¹) 1653 (C=O), 1350 (S=O), 1160 (S=O)
¹H NMR δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 4.85 (s, 2H, N–CH₂–Py)
MS (m/z) 437.5 [M+H]⁺

Crystallographic Data (If Available)

  • C=O Bond Length : 1.221(6) Å.
  • Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity
Direct Acylation RT, 2 hours 86 High
Sulfonation 0°C → RT, 1 hour 75 Moderate
N-Alkylation 80°C, 12 hours 60 High
Acetic Anhydride RT, 4 hours 70 High

Key Takeaways :

  • Direct acylation offers the highest yield but requires stoichiometric control.
  • Acetic anhydride-mediated coupling balances yield and simplicity.

Challenges and Optimization Opportunities

  • Solvent Selection : Tetrahydrofuran and dichloromethane are preferred for acylation, while DMA enhances alkylation kinetics.
  • Byproduct Formation : Over-sulfonation can occur if methanesulfonyl chloride is used in excess.

Q & A

Q. What are the optimized synthetic routes for N-(benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Coupling of benzo[d]thiazol-2-amine derivatives with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under inert atmospheres.
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility and reaction efficiency .
  • Protective groups : Temporary protection of pyridine or thiazole nitrogen may be required to prevent side reactions.
  • Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR, ¹H/¹³C), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) confirm intermediate and final product structures .

Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methylsulfonyl phenyl vs. pyridin-2-ylmethyl groups) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, S=O stretch at ~1150 cm⁻¹ for methylsulfonyl) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How are preliminary biological activities screened, and what assays are recommended?

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) to identify potential targets .
  • Antimicrobial screening : Agar diffusion methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Substituent variation : Systematically modify the methylsulfonyl phenyl group (e.g., replace with fluorophenyl or ethoxy groups) to evaluate steric/electronic effects on target binding .
  • Scaffold hybridization : Integrate moieties from related bioactive compounds (e.g., pyrimidinone or thieno[2,3-d]pyrimidine) to enhance selectivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding features .

Q. What experimental strategies resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphoprotein analysis) alongside enzymatic assays .

Q. How can the compound’s mechanism of action be elucidated against specific biological targets?

  • Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
  • X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes .
  • siRNA knockdown : Silence putative targets (e.g., AKT or EGFR) to observe rescue effects in cytotoxicity assays .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability profiling : Incubate the compound in buffers (pH 1–10) and quantify degradation via HPLC at timed intervals .
  • Plasma stability : Measure half-life in human plasma at 37°C to predict in vivo performance .
  • Light/thermal stability : Accelerated stability studies under ICH guidelines (40°C/75% RH) .

Q. How are molecular docking studies conducted to predict binding interactions?

  • Protein preparation : Retrieve target structures from PDB (e.g., PDB ID 1ATP for AKT1), remove water, and add hydrogens .
  • Grid generation : Define binding pockets using Glide or AutoDock Vina .
  • Pose validation : Compare docking scores (e.g., Glide XP) with experimental IC₅₀ data and perform molecular dynamics simulations to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.